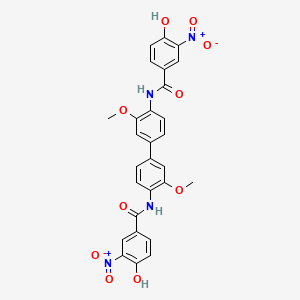

N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide)

Beschreibung

The compound N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide) features a biphenyl core substituted with methoxy groups at the 3,3' positions. At the 4,4' positions, benzamide groups are attached, each bearing a hydroxy group at position 4 and a nitro group at position 2.

Eigenschaften

CAS-Nummer |

85650-62-0 |

|---|---|

Molekularformel |

C28H22N4O10 |

Molekulargewicht |

574.5 g/mol |

IUPAC-Name |

4-hydroxy-N-[4-[4-[(4-hydroxy-3-nitrobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3-nitrobenzamide |

InChI |

InChI=1S/C28H22N4O10/c1-41-25-13-15(3-7-19(25)29-27(35)17-5-9-23(33)21(11-17)31(37)38)16-4-8-20(26(14-16)42-2)30-28(36)18-6-10-24(34)22(12-18)32(39)40/h3-14,33-34H,1-2H3,(H,29,35)(H,30,36) |

InChI-Schlüssel |

NSOJHZNYFZPPGB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])OC)NC(=O)C4=CC(=C(C=C4)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Biologische Aktivität

N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide), also known as compound 1, is a synthetic organic compound with potential therapeutic applications. Its structure comprises a biphenyl core substituted with methoxy and hydroxynitro groups, which may contribute to its biological activity. This article reviews the biological properties of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H22N4O10

- Molecular Weight : 574.496 g/mol

- CAS Number : 85650-62-0

- IUPAC Name : N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide)

1. Antioxidant Activity

Compound 1 exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in various cellular models. The presence of hydroxyl groups on the aromatic rings is crucial for its ability to scavenge free radicals. In vitro studies demonstrated that compound 1 can effectively inhibit the formation of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

| Study Reference | IC50 (µM) | Cellular Model | Effect |

|---|---|---|---|

| 25 | SH-SY5Y | ROS inhibition | |

| 30 | Rat Cortical Neurons | Neuroprotection |

2. Acetylcholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the treatment of Alzheimer's disease. In a comparative study, compound 1 exhibited an IC50 value of approximately 35 µM against AChE, indicating moderate inhibitory activity compared to known inhibitors like donepezil.

| Compound | IC50 (µM) |

|---|---|

| Compound 1 | 35 |

| Donepezil | 0.026 |

| Curcumin | 132 |

This suggests that while compound 1 is not as potent as donepezil, it still holds promise as a lead compound for further modification and development.

3. Neuroprotective Effects

In neuroprotection assays involving SH-SY5Y cells treated with amyloid-beta oligomers (Aβ42), compound 1 significantly improved cell viability and reduced neurotoxicity. This effect was linked to its ability to inhibit AChE and mitigate oxidative stress.

Case Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective mechanisms of compound 1 in a model of Alzheimer's disease. The results indicated that treatment with compound 1 led to a reduction in Aβ42-induced apoptosis in neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Pharmacokinetics and Safety Profile

Another research evaluated the pharmacokinetics and safety profile of compound 1 using animal models. The study found that compound 1 had favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics and did not exhibit significant toxicity at therapeutic doses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variation on the Biphenyl Core

N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(4-phenoxybenzamide)

- Molecular Formula : C₄₀H₃₂N₂O₆

- Molecular Weight : 636.71 g/mol

- Key Differences: Replaces nitro and hydroxy groups with phenoxy substituents. Phenoxy groups may enhance solubility in non-polar solvents .

N,N'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide)

Core Structure Modifications

N,N'-(4,4'-Biphenylylene)dibenzamide

- Key Differences: Lacks methoxy and nitro/hydroxy substituents.

Naphthalenecarboxamide Derivatives (CAS 91-92-9)

Azo-Linked Derivatives

2,2'-[(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]

- Molecular Formula : C₃₆H₃₄N₆O₈

- Molecular Weight : 678.71 g/mol

- Key Differences : Azo (-N=N-) bridges replace amide linkages, and butyramide groups introduce keto functionality. Azo groups confer intense coloration (e.g., Pigment Orange 16), shifting applications toward dyes rather than electronic materials .

Halogen-Substituted Analogues

N,N'-((3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo))bis(3-oxobutanamide)

- Molecular Formula : C₃₂H₂₆Cl₂N₆O₄

- Molecular Weight : 669.5 g/mol

- However, toxicity concerns may limit biomedical applications compared to the methoxy/nitro target compound .

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Functional Group Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.